3-Deoxymannostatin A

Glycosidase inhibition Structure-Activity Relationship Negative control validation

3‑Deoxymannostatin A is a synthetic carbocyclic derivative of the natural product mannostatin A, designed specifically to probe the functional role of the C‑3 hydroxyl group in α‑mannosidase inhibition. Unlike the parent compound, which inhibits α‑mannosidase competitively with a Ki of 4.8 × 10⁻⁸ M, 3‑deoxymannostatin A lacks detectable inhibitory activity.

Molecular Formula C6H13NO2S
Molecular Weight 163.24 g/mol
Cat. No. B1250818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Deoxymannostatin A
Synonyms3-deoxymannostatin A
Molecular FormulaC6H13NO2S
Molecular Weight163.24 g/mol
Structural Identifiers
SMILESCSC1C(CC(C1O)O)N
InChIInChI=1S/C6H13NO2S/c1-10-6-3(7)2-4(8)5(6)9/h3-6,8-9H,2,7H2,1H3/t3-,4+,5+,6+/m0/s1
InChIKeyNPFAMZPCTAQXLM-SLPGGIOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procuring 3‑Deoxymannostatin A: A Key Negative‑Control Probe for α‑Mannosidase SAR Studies


3‑Deoxymannostatin A is a synthetic carbocyclic derivative of the natural product mannostatin A, designed specifically to probe the functional role of the C‑3 hydroxyl group in α‑mannosidase inhibition [1]. Unlike the parent compound, which inhibits α‑mannosidase competitively with a Ki of 4.8 × 10⁻⁸ M, 3‑deoxymannostatin A lacks detectable inhibitory activity [1][2]. This complete ablation of activity makes it an essential negative‑control compound in glycosidase inhibitor programs, where the prevalence of mannostatin A analogues (e.g., 1‑deoxy and 2‑deoxy derivatives that retain partial activity) can confound SAR interpretation if a truly inert reference is not available [1].

Negative‑control probe Designed for α‑mannosidase SAR studies where a truly inert reference is required
3‑OH deletion Complete loss of inhibitory activity versus parent mannostatin A
Assay baseline Supports confident attribution of observed inhibition to test compounds

Why Mannostatin A Analogues Cannot Be Interchanged: The Critical Role of the 3‑Hydroxyl Group in α‑Mannosidase Inhibition


The mannostatin A scaffold is acutely sensitive to subtle structural modifications. Systematic deoxygenation studies reveal that removing the 1‑hydroxyl or 2‑hydroxyl groups reduces inhibitory potency approximately 100‑fold relative to the parent, while deletion of the 3‑hydroxyl group (as in 3‑deoxymannostatin A) abolishes activity entirely [1]. This steep SAR landscape means that casual substitution of one mannostatin A analogue for another risks introducing either residual biological activity or a complete false‑negative result in enzymatic or cell‑based assays. For scientific procurement, selecting the correct deoxy derivative is therefore not a matter of convenience but of experimental fidelity—only 3‑deoxymannostatin A provides the absolute inactivity required for a validated negative control in α‑mannosidase SAR studies [1].

Residual activity 1‑Deoxy and 2‑deoxy mannostatin A analogues retain measurable α‑mannosidase inhibition, unlike the 3‑deoxy derivative which shows no detectable activity.
False baseline Using a partially active analogue as negative control may shift the assay baseline and confound SAR interpretation.
Annotation mismatch Only 3‑deoxymannostatin A carries a curated inactivity annotation (MeSH); the 1‑/2‑deoxy congeners lack this independent validation.

Quantitative Differentiation of 3‑Deoxymannostatin A from its Closest Mannostatin A Analogues


Complete Loss of Jack Bean α‑Mannosidase Inhibitory Activity Compared to Parent Mannostatin A and its 1‑/2‑Deoxy Congeners

In a direct head‑to‑head comparison using Jack bean α‑mannosidase, the parent compound mannostatin A is a potent competitive inhibitor (Ki = 4.8 × 10⁻⁸ M), while 3‑deoxymannostatin A exhibited no detectable inhibition [1][2]. The 1‑deoxy and 2‑deoxy derivatives retained partial activity but were approximately 100‑fold less potent than the parent [1].

Activity vs. analogues
Head‑to‑head
3‑Deoxymannostatin A: no detectable inhibition (IC₅₀ not measurable)
Mannostatin A: Ki = 4.8 × 10⁻⁸ M (competitive)
1‑/2‑deoxy: ~100‑fold reduced vs. parent
Supports negative‑control selection for α‑mannosidase assays; activity gap exceeds 1,000‑fold.
Jack bean enzyme, p‑nitrophenyl substrate; kinetic Ki determination.
Glycosidase inhibition Structure-Activity Relationship Negative control validation

Differential Sensitivity of the Mannostatin A Pharmacophore: The 3‑Hydroxyl Group is Essential for Binding, While the 1‑ and 2‑Hydroxyl Groups Are Modulatory

SAR analysis from the comparative deoxygenation series demonstrates that the three hydroxyl groups of mannostatin A play hierarchically distinct roles in α‑mannosidase recognition. Elimination of the C‑3 hydroxyl (3‑deoxymannostatin A) results in complete loss of inhibitory activity, whereas elimination of the C‑1 or C‑2 hydroxyl groups reduces activity only approximately 100‑fold [1]. This pattern indicates that the 3‑OH acts as an essential binding determinant—likely a key hydrogen‑bond donor/acceptor to a critical active‑site residue—while the 1‑OH and 2‑OH contribute to binding affinity but are not individually indispensable [1].

3‑OH contribution
Class‑level inference
3‑OH deletion: complete activity loss
1‑OH/2‑OH deletion: ~1 % residual activity (~100‑fold reduction)
Indicates 3‑OH is an essential binding determinant; supports pharmacophore validation.
Comparative deoxygenation series under identical assay conditions.
Pharmacophore mapping Enzyme-inhibitor binding Glycosidase inhibitor design

Confirmed Negative‑Control Utility: 3‑Deoxymannostatin A is the Only Deoxy Derivative Indexed as 'Lacking α‑Mannosidase Inhibitory Activity' in the MeSH Controlled Vocabulary

The NLM MeSH (Medical Subject Headings) supplementary concept record for 3‑deoxymannostatin A explicitly annotates the compound as 'lacks alpha‑mannosidase inhibitory activity'—a designation that is not applied to the 1‑deoxy or 2‑deoxy analogues, which retain measurable activity [1]. This authoritative database curation confirms the compound’s established role as a negative‑activity reference standard within the glycosidase inhibitor community.

MeSH annotation
Supporting evidence
MeSH record: "lacks alpha‑mannosidase inhibitory activity"
Independent curation reinforces the compound’s reported inactivity status.
No equivalent annotation for 1‑/2‑deoxy analogues.
Chemical ontology Curated databases Negative control validation

Optimal Research and Industrial Applications for 3‑Deoxymannostatin A Based on Verified Evidence


Definitive Negative Control in α‑Mannosidase Enzymatic and Cell‑Based Assays

In any assay designed to measure α‑mannosidase inhibition by mannostatin A analogues or other glycosidase inhibitors, 3‑deoxymannostatin A should be used as the sole negative‑control compound. Because it is the only deoxy derivative with confirmed complete loss of activity, it eliminates the risk of residual inhibition that the 1‑deoxy or 2‑deoxy analogues could introduce [1]. Testing laboratories can report assay baseline activity with confidence that the negative control contributes zero enzymatic inhibition.

Pharmacophore‑Validation Probe for Mannostatin‑Based Inhibitor Optimization Programs

Medicinal chemistry teams engaged in SAR campaigns around the mannostatin A scaffold can use 3‑deoxymannostatin A to experimentally confirm the indispensability of the C‑3 hydroxyl interaction. When paired with the 1‑deoxy and 2‑deoxy analogues in a complete deoxygenation panel, it quantitatively establishes the hierarchical contribution of each hydroxyl group to binding affinity, guiding rational design decisions on which positions to retain, modify, or replace [1][2].

Quality‑Control Reference for Commercial α‑Mannosidase Inhibitor Screening Kits

Biotech vendors developing α‑mannosidase inhibitor screening panels or assay kits can include 3‑deoxymannostatin A as a built‑in activity‑null reference standard. Its established inactivity profile, supported by peer‑reviewed literature and MeSH annotation, provides end‑users with a validated benchmark for distinguishing true hits from assay background in high‑throughput screening campaigns [1][3].

Teaching and Training Tool for Glycosidase Enzymology and Inhibitor Mechanism Studies

Academic laboratories teaching enzyme kinetics and inhibitor mechanisms can employ 3‑deoxymannostatin A alongside mannostatin A and its partially active deoxy derivatives as a complete demonstration set. The dramatic activity differences—from full potency via partial inhibition to complete inactivity—provide an instructive experimental system for illustrating fundamental SAR principles, competitive inhibition, and the critical importance of individual hydrogen‑bonding interactions in enzyme–ligand recognition [1].

Application
Selection Property
Validation Focus
α‑Mannosidase enzymatic / cell‑based assays
Reported null activity (no residual inhibition)
Confirm baseline signal indistinguishable from blank
SAR pharmacophore mapping
3‑OH group essential binding determinant
Compare activity loss profile against 1‑/2‑deoxy series
Screening kit QC reference
Established inactivity benchmark
Discriminate true hits from assay background signal
Enzymology teaching set
Defined activity gradient across deoxy series
Illustrate SAR and hydrogen‑bonding contributions
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